1'-(2,5-DICHLOROBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
Overview
Description
1’-(2,5-DICHLOROBENZENESULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bipiperidine core with a sulfonyl group and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2,5-DICHLOROBENZENESULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves multiple steps, starting with the preparation of 2,5-dichlorobenzenesulfonyl chloride. This intermediate is synthesized by treating 1,4-dichlorobenzene with chlorosulfuric acid at elevated temperatures, followed by hydrolysis . The resulting sulfonyl chloride is then reacted with 1,4’-bipiperidine under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1’-(2,5-DICHLOROBENZENESULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical properties and reactivity.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving mild bases and solvents like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
1’-(2,5-DICHLOROBENZENESULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways and diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-(2,5-DICHLOROBENZENESULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the bipiperidine core may interact with specific receptors or ion channels, influencing cellular signaling and function .
Comparison with Similar Compounds
- 2,4-Dichlorobenzenesulfonyl chloride
- 2,6-Dichlorobenzenesulfonyl chloride
- 4-Ethoxybenzenesulfonyl chloride
- 2-Fluorobenzenesulfonyl chloride
Uniqueness: 1’-(2,5-DICHLOROBENZENESULFONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE stands out due to its bipiperidine core, which imparts unique chemical and biological properties. This structural feature differentiates it from other sulfonyl chlorides and enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O3S/c18-13-4-5-14(19)15(12-13)26(24,25)22-10-6-17(7-11-22,16(20)23)21-8-2-1-3-9-21/h4-5,12H,1-3,6-11H2,(H2,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZBEWQAIVVKOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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